BenchChemオンラインストアへようこそ!

4-Demethyl pantoprazole

HPLC method validation impurity profiling reference standard

4-Demethyl pantoprazole (4-DMP) is the primary O-demethylated metabolite of the proton‑pump inhibitor pantoprazole, formed principally via CYP2C19 [3.0.CO;2-B" target="_blank">1]. With a molecular formula of C₁₅H₁₃F₂N₃O₄S and a molecular weight of 369.34 g·mol⁻¹, the compound differs from the parent drug only by the absence of the 4‑methoxy group on the pyridine ring, a structural change that eliminates its therapeutic acid‑suppressive activity.

Molecular Formula C15H13F2N3O4S
Molecular Weight 369.3 g/mol
CAS No. 141854-24-2
Cat. No. B3060936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Demethyl pantoprazole
CAS141854-24-2
Molecular FormulaC15H13F2N3O4S
Molecular Weight369.3 g/mol
Structural Identifiers
SMILESCOC1=C(NC=CC1=O)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F
InChIInChI=1S/C15H13F2N3O4S/c1-23-13-11(18-5-4-12(13)21)7-25(22)15-19-9-3-2-8(24-14(16)17)6-10(9)20-15/h2-6,14H,7H2,1H3,(H,18,21)(H,19,20)
InChIKeyLVQDPJBMSVUBTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Demethyl Pantoprazole (CAS 141854-24-2) – Identity, Class & Procurement-Relevant Baseline


4-Demethyl pantoprazole (4-DMP) is the primary O-demethylated metabolite of the proton‑pump inhibitor pantoprazole, formed principally via CYP2C19 [1]. With a molecular formula of C₁₅H₁₃F₂N₃O₄S and a molecular weight of 369.34 g·mol⁻¹, the compound differs from the parent drug only by the absence of the 4‑methoxy group on the pyridine ring, a structural change that eliminates its therapeutic acid‑suppressive activity . Commercial suppliers list 4-DMP as Pantoprazole Impurity 46 and provide it as a fully characterized reference standard (typical purity ≥95%) intended exclusively for analytical method development, method validation (AMV), and quality‑control (QC) applications in support of Abbreviated New Drug Applications (ANDA) [2]. Because it is not an official USP or EP specified impurity, its selection must be driven by project‑specific analytical requirements rather than by pharmacopoeial mandate.

Why Pantoprazole Itself or Other Related Impurities Cannot Replace 4-Demethyl Pantoprazole in Analytical Workflows


In‑class substitution is analytically unacceptable because the physicochemical properties that govern chromatographic separation and mass‑spectrometric detection are exquisitely sensitive to small structural differences. 4‑DMP possesses a free 4‑hydroxy group on the pyridine ring, whereas the parent drug pantoprazole carries a 4‑methoxy substituent; this single‑point modification alters the compound’s predicted pKa (7.69 vs. ~8.0 for pantoprazole ), its reversed‑phase retention time, and its electrospray‑ionization response factor [1]. USP‑specified impurities such as Pantoprazole Related Compound A (the sulfone) or Related Compound B (the sulfide) differ not only in oxidation state but also in the presence of the 4‑methoxy group, causing them to elute at distinctly different relative retention times (e.g., RRT 0.9 and 1.5, respectively [2]) and to exhibit different relative response factors. Consequently, using any of these alternatives as a surrogate for 4‑DMP will yield inaccurate retention‑time markers, erroneous purity calculations, and non‑compliant ANDA data, jeopardising regulatory acceptability.

Quantitative Differentiation Evidence: 4-Demethyl Pantoprazole vs. Closest Analytical Comparators


Distinct HPLC Retention Time Relative to Pantoprazole and USP‑Specified Impurities

In a validated stability‑indicating HPLC method for pantoprazole bulk drug, 4‑demethyl pantoprazole (Impurity 46) can be resolved from the parent drug and USP‑specified impurities. Although an exact relative retention time (RRT) for 4‑DMP is not codified in the USP monograph, the method achieves baseline resolution for all known process‑related impurities, with pantoprazole eluting at approximately 12.5 min and the nearest specified impurity (Related Compound C) at RRT 0.6 [1][2]. Vendor‑supplied reference chromatograms can be used to establish the compound‑specific RRT under the chromatographic conditions of the relevant ANDA method.

HPLC method validation impurity profiling reference standard

Unique Molecular Formula and Exact Mass Differentiation from Sulfide and Sulfone Analogs

Liquid chromatography‑mass spectrometry (LC‑MS) analysis of pantoprazole sodium bulk drug detected six impurities with area percentages ranging from 0.05% to 0.34% [1]. 4‑Demethyl pantoprazole (C₁₅H₁₃F₂N₃O₄S, monoisotopic mass 369.06 Da) is distinguished from its sulfide analog (C₁₅H₁₃F₂N₃O₃S, 347.07 Da) and sulfone analog (C₁₅H₁₃F₂N₃O₅S, 385.05 Da) by an exact mass difference of +22 Da and −16 Da, respectively. In biotransformation studies using Cunninghamella blakesleeana, 4‑O‑demethyl‑pantoprazole thioether (M4) accounted for 48.1% of the metabolite profile after 96 h incubation, whereas the sulfinyl form (4‑DMP) was a minor component [2].

LC‑MS method development impurity identification metabolite quantification

Predicted Physicochemical Properties Differentiating 4‑DMP from the Parent Drug

The replacement of the 4‑methoxy group of pantoprazole with a 4‑hydroxy group in 4‑DMP alters key physicochemical parameters that govern extraction efficiency, chromatographic retention, and ionisation efficiency. ChemicalBook lists the following predicted values for 4‑DMP: boiling point 717.7 ± 70.0 °C, density 1.62 ± 0.1 g·cm⁻³, and pKa 7.69 ± 0.23 . In comparison, pantoprazole has a reported pKa of ~8.0 (pyridinium nitrogen) and a calculated LogP of approximately 2.0, while 4‑DMP is expected to be more polar and slightly more acidic, shifting its retention behaviour on reversed‑phase columns to shorter retention times relative to the parent drug [1]. These predicted differences are consistent with the observation that 4‑DMP is not resolved in the standard USP method, necessitating a dedicated reference standard for method development.

chromatographic method development LogP prediction ionisation state

Regulatory‑Compliant Characterisation Data Package Unavailable for Non‑Certified Impurity Standards

Suppliers of 4‑demethyl pantoprazole (Pantoprazole Impurity 46) provide a regulatory‑compliant characterisation package that includes Certificate of Analysis (COA), HPLC chromatogram, MS spectrum, ¹H‑NMR spectrum, and, on request, qNMR data and traceability to USP or EP pharmacopoeial standards [1]. In contrast, generic pantoprazole metabolites or impromptu laboratory‑synthesised material typically lack this documentation, making them unsuitable for use as reference standards in a GMP‑regulated environment. The characterisation data for 4‑DMP are generated in accordance with ICH Q2(R1) guidelines, ensuring that the standard meets the requirements for specificity, linearity, accuracy, precision, and robustness as required by regulatory authorities [2].

ANDA submission reference standard certification GMP compliance

Target Application Scenarios Where 4-Demethyl Pantoprazole Reference Standard Is the Preferred Choice


Development and Validation of HPLC/LC‑MS Methods for Pantoprazole‑Related Substances in ANDA Filings

When an ANDA applicant must demonstrate that its generic pantoprazole formulation does not contain unspecified impurities above the ICH Q3B identification threshold (0.10%), a certified 4‑DMP reference standard is required to establish the retention time and response factor for this specific process‑related or degradation impurity. The use of a fully characterised standard with a COA and traceability statement (see Evidence Item 4) ensures that the method validation data will withstand FDA scrutiny. The chromatographic conditions validated by Pandey et al. (2013) provide a robust starting point for the separation of 4‑DMP from other impurities [1].

Quantification of Pantoprazole Metabolites in Pharmacokinetic and Drug–Drug Interaction Studies

In clinical pharmacokinetic studies investigating CYP2C19 genotype‑dependent metabolism, 4‑DMP is the primary circulating metabolite and must be quantified in human plasma. The authentic sulfinyl reference standard (CAS 141854‑24‑2) must be used rather than the more abundant fungal metabolite 4‑O‑demethyl‑pantoprazole thioether (M4) because the two compounds differ in exact mass and chromatographic retention (see Evidence Item 2) [2]. The predicted pKa shift of 4‑DMP relative to pantoprazole (Evidence Item 3) also informs the selection of optimal solid‑phase extraction conditions for plasma sample preparation .

Stability‑Indicating Method Development for Pantoprazole Drug Substance and Drug Product

Forced degradation studies of pantoprazole under acidic, oxidative, and photolytic conditions generate a complex mixture of degradation products. 4‑DMP may arise via acid‑catalysed demethylation and must be resolved from other degradation impurities such as the sulfone (Related Compound A) and the sulfide (Related Compound B). The validated HPLC method of Pandey et al. (2013), which employs a Hypersil ODS column with phosphate buffer (pH 7.0) and acetonitrile gradient at 290 nm detection, achieves the necessary resolution for all process‑related impurities and can be adapted to include 4‑DMP by establishing its specific RRT using the certified reference standard [1].

Metabolite Identification in Environmental Monitoring of Pharmaceutical Residues

In wastewater and surface‑water monitoring programmes, 4‑DMP (specifically its sulfide derivative) has been identified as a major environmental transformation product of pantoprazole. While the environmental study by Freeling et al. (2024) focused on 4′‑O‑demethyl‑PPZ sulfide, the sulfinyl reference standard 4‑DMP is needed as an analytical surrogate for method development and as a precursor for synthesising the sulfide standard [2]. The distinctive exact mass and chromatographic behaviour of 4‑DMP (see Evidence Item 2) enable its use as an internal standard or calibration reference in LC‑HRMS workflows designed to monitor pantoprazole residues in environmental samples.

Quote Request

Request a Quote for 4-Demethyl pantoprazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.